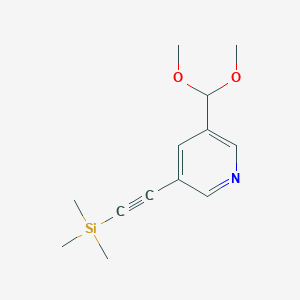
3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine” is likely to be an organic compound containing a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The compound also contains a dimethoxymethyl group and a trimethylsilyl ethynyl group attached to the pyridine ring .
Chemical Reactions Analysis
The chemical reactions of this compound would depend on the reactivity of the functional groups present in it. The pyridine ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The trimethylsilyl ethynyl group might be susceptible to reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the characteristics of its functional groups. For example, the presence of the pyridine ring might confer some degree of polarity to the molecule, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Field: Organic Semiconductors
- Application : The compound is used in the development of organic semiconductors .
- Method : The compound is modified with (trialkylsilyl)ethynyl substituents to investigate the effects of these substituents on the packing structure of a series of DNTT derivatives .
- Results : The packing structures of the derivatives with small (trialkylsilyl)ethynyl substituents, such as (trimethylsilyl)ethynyl (TMSE) and (triethylsilyl)ethynyl (TESE) groups, were revealed to be the herringbone packing . Organic field-effect transistors (OFETs) based on these compounds showed a comparable high mobility of 0.19 to 0.87 cm² V⁻¹ s⁻¹ .
Field: Synthesis of Organometallic Compounds
- Application : The compound could potentially be used in the synthesis of organometallic compounds .
- Method : While the specific methods of application or experimental procedures for “3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine” are not detailed, organolithium complexes are often synthesized through the reaction of an organohalide with lithium metal .
- Results : The synthesis of monomeric organolithium complexes remains a synthetic challenge for organometallic chemists . These complexes could provide enhanced Li–C bond reactivity and suggest mechanisms for a plethora of LiR-mediated reactions .
Field: Synthesis of Functional Polysiloxanes
- Application : The compound could potentially be used in the synthesis of functional polysiloxanes .
- Method : While the specific methods of application or experimental procedures for “3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine” are not detailed, functional dialkoxysilanes are often synthesized through a two-step method involving a thiol–ene click reaction .
- Results : The functional polysiloxanes show obvious fluorescence properties, which are assumed to be generated from unconventional chromophores . They are successfully used for hydrophilic modification of a poly (styrene- b -butadiene- b -styrene) triblock copolymer .
Field: Construction of Terminal Conjugated Enynes
- Application : The compound could potentially be used in the construction of terminal conjugated enynes .
- Method : The cross-coupling reaction of (E)- and (Z)-alk-1-enyldialkylborane with (trimethylsilyl)ethynyl bromide proceeds in the presence of a catalytic amount of copper(II) acetylacetonate and a base under extremely mild conditions .
- Results : This method provides conjugated enynes with a distal carbon-carbon triple bond .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[5-(dimethoxymethyl)pyridin-3-yl]ethynyl-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2Si/c1-15-13(16-2)12-8-11(9-14-10-12)6-7-17(3,4)5/h8-10,13H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZASIYDGVNBWMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CN=CC(=C1)C#C[Si](C)(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640077 |
Source


|
| Record name | 3-(Dimethoxymethyl)-5-[(trimethylsilyl)ethynyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine | |
CAS RN |
879326-80-4 |
Source


|
| Record name | 3-(Dimethoxymethyl)-5-[2-(trimethylsilyl)ethynyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879326-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Dimethoxymethyl)-5-[(trimethylsilyl)ethynyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Trifluoromethoxy)phenoxy]acetonitrile](/img/structure/B1324911.png)
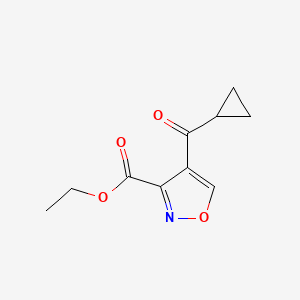
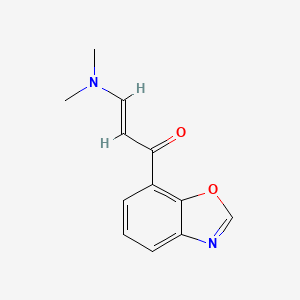
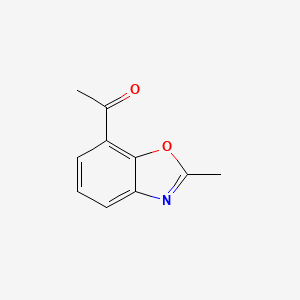
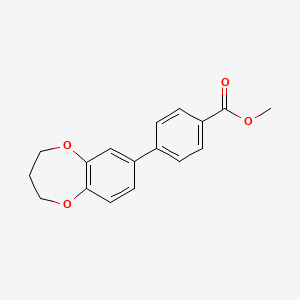
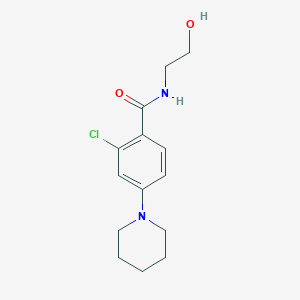
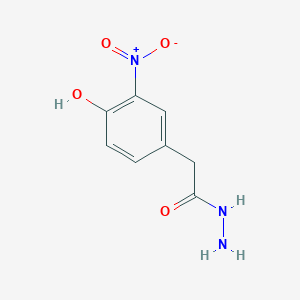
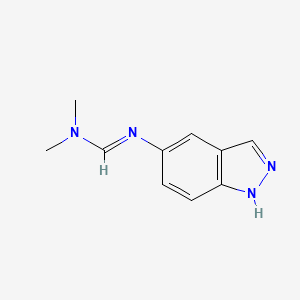
![5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol](/img/structure/B1324929.png)
![Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1324930.png)
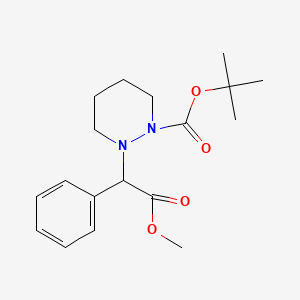
![2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]acetic acid](/img/structure/B1324932.png)
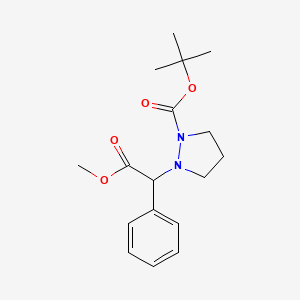
![[1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1324935.png)